Structural and Physicochemical Profiling of C.I. Acid Blue 54: A Technical Guide
Structural and Physicochemical Profiling of C.I. Acid Blue 54: A Technical Guide
As a Senior Application Scientist, analyzing a synthetic dye extends far beyond cataloging its basic identifiers. To fully leverage C.I. Acid Blue 54 (CAS 12219-16-8) in research, textile engineering, or biological staining, we must understand it as a dynamic participant in thermodynamic systems. This guide deconstructs the chemical structure, molecular weight dynamics, and the mechanistic causality behind its application protocols.
Chemical Identity & Structural Phylogeny
C.I. Acid Blue 54, commercially recognized under synonyms such as Brilliant Alizarine Light Blue 3F and Eriosin Fast Blue FFL, belongs to the elite class of anthraquinone acid dyes 1. Historically tracked in global trade tariffs alongside other critical benzenoid chemicals , its structural foundation is the highly conjugated 9,10-dioxoanthracene core.
Unlike azo dyes, which rely on the −N=N− chromophore and are susceptible to reductive cleavage, anthraquinone dyes exhibit superior lightfastness and brilliant clarity.
The Causality of Color: The native anthraquinone core is pale yellow. To achieve the brilliant blue hue of Acid Blue 54, electron-donating auxochromes (such as amino −NH2 or hydroxyl −OH groups) are substituted at the α -positions (1, 4, 5, or 8) of the ring. The lone electron pairs on these heteroatoms conjugate with the quinone π -system. This extensive delocalization lowers the HOMO-LUMO energy gap, inducing a massive bathochromic shift that pushes the absorption maximum ( λmax ) into the 580–620 nm range.
Synthesis pathway and structural logic of sulfonated anthraquinone dyes.
Molecular Weight Dynamics & Physicochemical Profile
Because specific Colour Index formulations for proprietary dyes like Acid Blue 54 encompass slight variations in salt forms and isomeric purity, the exact molecular weight is best understood within the context of its structural class.
Acid Blue 54 is a sulfonated derivative. The addition of sodium sulfonate ( −SO3Na ) groups is a non-negotiable structural requirement. It serves two purposes:
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Solvation: It breaks the extreme hydrophobicity of the planar anthraquinone core, allowing aqueous solubility.
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Ligation: It provides the anionic charge necessary for electrostatic binding to cationic substrates.
Based on its classification alongside structurally defined analogs (like Acid Blue 25), the molecular weight of the active dye monomer typically falls between 400 and 450 g/mol .
Quantitative Data: Anthraquinone Acid Dye Comparison
To provide a comparative baseline, the following table summarizes the physicochemical properties of Acid Blue 54 against well-characterized reference dyes in the same family.
| Property | C.I. Acid Blue 54 | C.I. Acid Blue 25 | C.I. Acid Blue 80 |
| CAS Registry Number | 12219-16-8 | 6408-78-2 | 4474-24-2 |
| Chromophore Core | Anthraquinone | Anthraquinone | Anthraquinone |
| Typical MW Range | ~400 - 450 g/mol | 416.38 g/mol | 678.68 g/mol |
| Primary Auxochromes | Amino / Hydroxyl | Amino, Anilino | Mesitylamino |
| Solubilizing Group | Sodium Sulfonate | Sodium Sulfonate | Sodium Sulfonate |
| Optimal Exhaustion pH | 4.0 - 4.5 | 4.0 - 5.0 | 4.0 - 5.0 |
Mechanism of Action: Substrate Binding Thermodynamics
When applying Acid Blue 54 to polyamides (such as wool, silk, or synthetic nylon), the process is not merely a physical coating but a self-validating thermodynamic reaction.
The Causality of Fixation: At neutral pH, polyamide fibers possess an equal number of protonated amino groups ( −NH3+ ) and ionized carboxyl groups ( −COO− ), creating a zwitterionic state with zero net affinity for anionic dyes. By lowering the dye bath pH to 4.0–4.5 using weak acids (e.g., acetic acid), we suppress the ionization of the carboxyl groups and hyper-protonate the terminal amino groups.
The negatively charged sulfonate groups ( −SO3− ) of Acid Blue 54 are rapidly drawn to the fiber via long-range electrostatic attraction. Once in close proximity, short-range van der Waals forces and hydrogen bonds between the planar anthraquinone core and the polymer backbone lock the dye in place, ensuring high wash fastness 2.
Mechanistic pathway of Acid Blue 54 binding to polyamide substrates.
Experimental Workflows: Polyamide Dyeing Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating system. We utilize hydroxylamine sulfate in the dye bath. Anthraquinone dyes can sometimes suffer from "red fade" (a shift toward red hues upon UV exposure) due to photo-reduction. Hydroxylamine sulfate acts as a protective leveling agent, preserving the brilliant blue hue 3.
Step-by-Step Methodology
Reagents Required:
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C.I. Acid Blue 54 (0.1% based on weight of fiber - owf)
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Sodium Sulfate ( Na2SO4 ) (10% owf) - Acts as a retarding agent to ensure even leveling.
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Formic Acid (90%) (2% owf) - To establish optimal pH.
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Hydroxylamine Sulfate (0.015% to 0.1% of bath volume) - To prevent red fade.
Procedure:
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Substrate Preparation: Pre-scour the wool or worsted fabric to remove residual oils. Enter the fabric into a 25:1 (liquor-to-goods ratio) bath at 40°C (105°F).
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Bath Formulation: Add 10% Na2SO4 , 2% Formic Acid, and the calculated volume of Hydroxylamine Sulfate to the bath. Run the substrate for 10 minutes to ensure uniform penetration of the acid and swelling of the fibers.
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Dye Introduction: Introduce 0.1% C.I. Acid Blue 54 (Brilliant Alizarine Light Blue 3F) into the bath.
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Thermal Exhaustion: Gradually raise the temperature of the bath to a rolling boil (100°C) at a rate of 1.5°C/minute. Causality: Slow heating prevents rapid, uneven dye strike, ensuring the kinetic energy is sufficient to overcome the activation energy of diffusion into the fiber core.
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Fixation: Maintain the boil for 45 minutes.
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Validation & Wash: Cool the bath to 60°C and drop the liquor. The remaining bath should be nearly clear (indicating >95% exhaustion). Rinse the yarn thoroughly in cold water and dry. Compare spectrophotometrically against a control dyeing (lacking hydroxylamine sulfate) to validate the preservation of the true blue λmax .
Standardized experimental workflow for thermal exhaustion dyeing.
References
- LookChem. "CAS No. 12219-16-8, C.I. Acid Blue 54 Suppliers." LookChem Database.
- Google Patents. "Methods of processing wool and other hair fibers (US3434795A)." United States Patent Office.
- United States International Trade Commission. "Imports of Benzenoid Chemicals and Products." USITC Publications.
- Google Patents. "Process for printing natural polyamide textile fibers with acidic dyes or metal complex dyes (CH387590A)." Swiss Federal Institute of Intellectual Property.
